molecular formula C12H19IN2O B2723926 1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856044-91-1

1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2723926
CAS No.: 1856044-91-1
M. Wt: 334.201
InChI Key: OMLBIOSXSFIDCL-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with cyclopentyl, iodo, and isopropoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a strong base such as sodium hydride.

    Isopropoxymethylation: This step involves the reaction of the pyrazole with isopropoxymethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, or Sonogashira couplings.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while a Suzuki coupling with phenylboronic acid would yield a phenyl-substituted pyrazole.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole
  • 1-cyclopentyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is unique due to the presence of the isopropoxymethyl group, which can impart different physicochemical properties compared to its methyl or trifluoromethyl analogs. This can affect its reactivity, solubility, and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-cyclopentyl-4-iodo-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN2O/c1-9(2)16-8-12-11(13)7-14-15(12)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLBIOSXSFIDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=NN1C2CCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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